A Technical Guide to 3-(3-Thienyl)benzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to 3-(3-Thienyl)benzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(3-thienyl)benzonitrile, a heterocyclic aromatic compound of significant interest to the scientific and drug development communities. We will delineate its core molecular and physicochemical properties, present a robust and modern synthetic methodology, and explore its potential applications in medicinal chemistry. The unique structural combination of a benzonitrile moiety and a thiophene ring positions this molecule as a valuable scaffold for developing novel therapeutics. The benzonitrile group offers metabolic stability and versatile chemical handles, while the thiophene ring acts as a proven bioisostere for phenyl groups, often enhancing pharmacological activity and improving pharmacokinetic profiles.[1][2][3] This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this promising molecular entity.
Core Molecular Profile
3-(3-Thienyl)benzonitrile is an organic compound featuring a nitrile-substituted benzene ring linked at the meta-position to the 3-position of a thiophene ring. This specific arrangement of aromatic and heterocyclic systems defines its chemical reactivity and potential for biological interactions.
Physicochemical and Structural Data
The fundamental properties of 3-(3-thienyl)benzonitrile are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₁₁H₇NS | [4][5] |
| Molecular Weight | 185.24 g/mol | [4] |
| Monoisotopic Mass | 185.02992 Da | [5] |
| CAS Number | 870703-81-4 | [4] |
| Predicted XlogP | 2.9 | [5] |
| InChI Key | MKZPBPRNMKZQIT-UHFFFAOYSA-N | [5] |
Structural Representation
The 2D chemical structure of 3-(3-thienyl)benzonitrile highlights the key functional groups and their spatial relationship.
Caption: 2D structure of 3-(3-Thienyl)benzonitrile.
Synthesis and Characterization
The synthesis of bi-aryl compounds like 3-(3-thienyl)benzonitrile is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling is presented here as the method of choice due to its high functional group tolerance, excellent yields, and the commercial availability of the required starting materials.
Rationale for Synthetic Strategy
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of 3-(3-thienyl)benzonitrile, this translates to the coupling of 3-bromobenzonitrile with thiophene-3-boronic acid .
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Expertise & Causality: This strategy is selected over older methods (e.g., Grignard reactions) because it avoids the harsh conditions that could compromise the sensitive nitrile and thiophene functionalities. The reaction proceeds under relatively mild conditions, and the boronic acid starting materials are generally stable, non-toxic, and easy to handle. The palladium catalyst system can be fine-tuned with various ligands to optimize reaction efficiency.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system based on well-established and widely published procedures in organic synthesis.
Materials:
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3-Bromobenzonitrile
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Thiophene-3-boronic acid
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Palladium(II) acetate [Pd(OAc)₂]
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Triphenylphosphine [PPh₃] or other suitable ligand
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Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (solvent system)
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Anhydrous magnesium sulfate (for drying)
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Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile (1.0 eq), thiophene-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
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Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water) via syringe.
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Catalyst Addition: To the stirring suspension, add the palladium catalyst, Pd(OAc)₂ (0.02 eq), and the ligand, PPh₃ (0.04 eq).
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Heating: Heat the reaction mixture to 80-90 °C and maintain vigorous stirring for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.
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Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
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Washing & Drying: Combine the organic layers and wash with brine (1x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(3-thienyl)benzonitrile.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3-(3-thienyl)benzonitrile.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the seven distinct protons on the two aromatic rings.
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¹³C NMR: The carbon spectrum will display 11 distinct signals for the aromatic carbons, plus a characteristic signal for the nitrile carbon (approx. 118-120 ppm).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value (185.02992 Da for the [M]⁺ ion).[5]
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Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.
Relevance in Drug Discovery and Development
The 3-(3-thienyl)benzonitrile scaffold is a convergence of two pharmacologically significant motifs: the benzonitrile unit and the thiophene ring. This combination offers a powerful platform for lead optimization in drug discovery.
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The Benzonitrile Moiety: The nitrile group is a key functional group in medicinal chemistry.[2] It is a bioisostere for groups like carbonyls and halogens and can act as a hydrogen bond acceptor, enhancing binding affinity to protein targets.[2] Its electron-withdrawing nature and metabolic stability make it a desirable feature for modulating the electronic properties and pharmacokinetic profile of a drug candidate.[1] Benzonitrile derivatives are integral to drugs targeting a wide array of diseases, including cancer.[1][6]
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The Thiophene Moiety: Thiophene rings are widely used in drug design as bioisosteres of the benzene ring.[3] This substitution can alter a molecule's lipophilicity, metabolic profile, and interaction with biological targets, often leading to improved potency and selectivity.[3] Thienyl-containing compounds have demonstrated significant potential as anticancer agents, including as inhibitors of key signaling pathways like VEGFR-2.[7]
Logical Framework for Pharmacological Potential
Caption: Rationale linking molecular structure to pharmacological potential.
Conclusion
3-(3-Thienyl)benzonitrile represents a strategically designed molecular scaffold with significant potential for researchers in chemistry and drug discovery. Its core properties are well-defined, and its synthesis can be achieved through reliable and high-yielding modern chemical methods. The convergence of the metabolically robust and interactive benzonitrile group with the pharmacologically advantageous thiophene ring provides a strong foundation for the development of novel small-molecule therapeutics. This guide serves as a technical starting point for further investigation and exploitation of this promising compound.
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